molecular formula C11H15N3O3S2 B2939123 2-(1,1-dioxo-1lambda6-thiomorpholin-4-yl)-N'-[(1E)-(thiophen-2-yl)methylidene]acetohydrazide CAS No. 477890-01-0

2-(1,1-dioxo-1lambda6-thiomorpholin-4-yl)-N'-[(1E)-(thiophen-2-yl)methylidene]acetohydrazide

Cat. No. B2939123
M. Wt: 301.38
InChI Key: XZGZVUJVUITRCG-XYOKQWHBSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound like melting point, boiling point, solubility, stability, etc.


Scientific Research Applications

Antileishmanial Activity

A study by Ahsan et al. (2016) synthesized a series of new analogues, including structures similar to the specified compound, to investigate potential therapeutics for leishmaniasis. These compounds demonstrated promising in vitro antileishmanial activity against Leishmania donovani promastigotes. One particular analogue showed significant activity, highlighting the therapeutic potential of these compounds in treating leishmaniasis without cytotoxicity (Ahsan et al., 2016).

Antimycotic and Anti-inflammatory Potential

Further research by Wujec et al. (2004) and Nikalje et al. (2015) explored the synthesis of similar compounds with a focus on their antimycotic and anti-inflammatory properties. These studies revealed that specific modifications in the chemical structure could lead to compounds with promising antimycotic activity and significant anti-inflammatory effects, underscoring the versatility of these compounds in addressing different pathological conditions (Wujec et al., 2004; Nikalje et al., 2015).

Optical and Electronic Applications

The compound and its derivatives have also been studied for their potential in optical and electronic applications. Naseema et al. (2010) investigated the nonlinear optical properties of hydrazones similar to the specified compound, identifying them as candidates for optical device applications such as optical limiters and switches. This research opens new avenues for the application of these compounds beyond biomedical uses (Naseema et al., 2010).

Antimicrobial Activity

Several studies have synthesized and evaluated the antimicrobial properties of compounds structurally related to the one mentioned. These studies highlight the broad spectrum of antimicrobial activity against various bacterial and fungal species, indicating the potential of these compounds in developing new antimicrobial agents (Mahmoud et al., 2017; Sahin et al., 2012).

Safety And Hazards

This involves studying the safety profile of the compound. Is it toxic? What are the safety measures that need to be taken while handling this compound?


Future Directions

Based on the findings from the above analyses, researchers can suggest future directions. What other reactions can be carried out? Can the synthesis be improved? Are there other potential applications for this compound?


Please note that the availability of this information depends on whether research has been conducted on this specific compound. If it’s a novel compound, some of this information might not be available. For a comprehensive analysis, you might need to conduct or commission laboratory experiments. Please consult with a chemist or a related expert.


properties

IUPAC Name

2-(1,1-dioxo-1,4-thiazinan-4-yl)-N-[(E)-thiophen-2-ylmethylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O3S2/c15-11(13-12-8-10-2-1-5-18-10)9-14-3-6-19(16,17)7-4-14/h1-2,5,8H,3-4,6-7,9H2,(H,13,15)/b12-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZGZVUJVUITRCG-XYOKQWHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCN1CC(=O)NN=CC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CS(=O)(=O)CCN1CC(=O)N/N=C/C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)-N'-[(E)-2-thienylmethylidene]acetohydrazide

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